

LC-MS fragmentation pattern of 3-Chloro-4,5-dimethoxyaniline

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Compound of Interest

Compound Name: 3-Chloro-4,5-dimethoxyaniline

CAS No.: 90006-54-5

Cat. No.: B2822550

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LC-MS Fragmentation Guide: 3-Chloro-4,5-dimethoxyaniline[1]

Executive Summary & Compound Profile

3-Chloro-4,5-dimethoxyaniline is a halogenated aniline derivative characterized by an electron-rich aromatic ring due to two methoxy groups and an amino group, counterbalanced by the electron-withdrawing chlorine atom.[1] In LC-MS analysis, its fragmentation is driven by the stability of the aniline radical cation and the facile cleavage of the methoxy substituents.

Property	Data
CAS Number	90006-54-5 (and related salts)
Molecular Formula	C ₈ H ₁₀ ClNO ₂
Monoisotopic Mass	187.0400 Da (³⁵ Cl)
[M+H] ⁺ (ESI)	188.0478 (³⁵ Cl)
Isotope Pattern	Distinct 3:1 ratio for M / M+2 (³⁵ Cl / ³⁷ Cl)
Key Structural Features	Primary amine, meta/para-dimethoxy pattern, meta-chloro substituent. [1] [2] [3]

Fragmentation Mechanism & Pathway Analysis[\[4\]](#)[\[5\]](#) [\[6\]](#)

The fragmentation of **3-Chloro-4,5-dimethoxyaniline** under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows a predictable pathway governed by the stability of the resulting quinoid-type ions.[\[1\]](#)

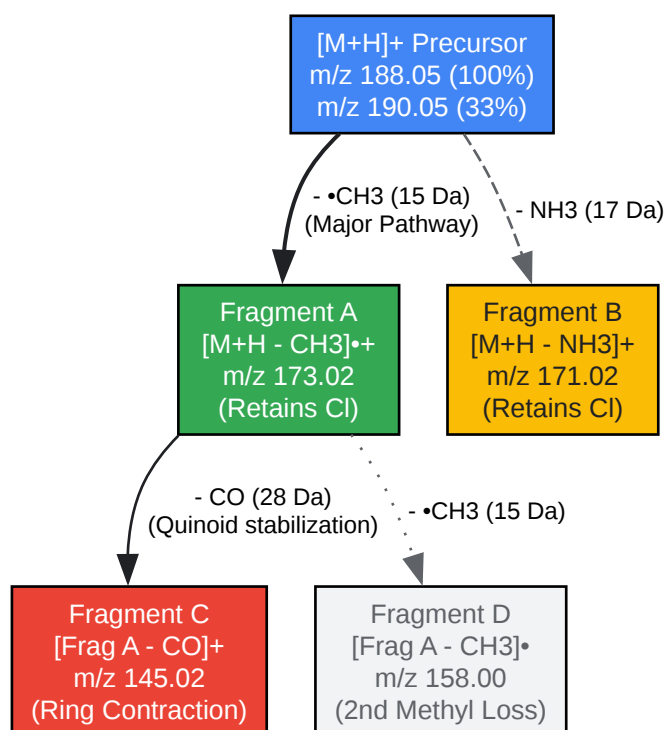
Primary Fragmentation Channels

Upon protonation ([M+H]⁺ = 188.05), the molecule undergoes two competing fragmentation pathways:

- Methyl Radical Loss ([\[1\]](#)•CH₃, -15 Da):
 - Transition: m/z 188 → m/z 173
 - Mechanism: Homolytic cleavage of the O-CH₃ bond.[\[1\]](#) This is favored in methoxy-anilines due to the formation of a resonance-stabilized distonic radical cation (quinone-imine type structure).[\[1\]](#)
 - Diagnostic Value: High. The presence of the chlorine isotope pattern (3:1) is retained in this fragment.
- Ammonia Loss (NH₃, -17 Da):

- Transition: m/z 188 \rightarrow m/z 171
 - Mechanism: Common in protonated primary anilines, especially if the ring is electron-rich. [1]
 - Observation: Often less intense than the methyl loss for poly-methoxy anilines but significant in APCI.[1]
- Carbon Monoxide Loss (CO, -28 Da):
 - Transition: m/z 173 \rightarrow m/z 145
 - Mechanism: Following the loss of the methyl group, the resulting phenoxy-cation species typically ejects CO to contract the ring or stabilize the charge.[1]

Visualization of Signaling Pathway (DOT)



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Caption: Predicted ESI-MS/MS fragmentation pathway for **3-Chloro-4,5-dimethoxyaniline** showing primary mass transitions.

Comparative Performance Guide

This section compares **3-Chloro-4,5-dimethoxyaniline** against its most common analytical interferences: its des-chloro analog and its positional isomers.[\[1\]](#)

vs. 3,4,5-Trimethoxyaniline (Des-chloro Analog)

The primary difference is the mass shift and the isotopic signature.[\[1\]](#)

Feature	3-Chloro-4,5-dimethoxyaniline	3,4,5-Trimethoxyaniline
Precursor m/z	188.05	184.10
Isotope Pattern	Distinct 3:1 (³⁵ Cl/ ³⁷ Cl)	No significant M+2 (only ¹³ C contributions)
Primary Fragment	m/z 173 (Loss of CH ₃)	m/z 169 (Loss of CH ₃)
Differentiation	Chlorine Isotope Cluster is the definitive marker. [1]	Lack of M+2 peak confirms absence of Cl.

vs. Positional Isomers (e.g., 2-Chloro-4,5-dimethoxyaniline)

Differentiation of chloro-dimethoxy isomers is challenging as they share identical mass and isotope patterns.[\[1\]](#) Separation requires chromatography or exploitation of the "Ortho Effect."

- Ortho Effect (2-Chloro isomer): If the Chlorine is ortho to the Amine (2-position), the loss of HCl (36 Da) or Cl radical (35 Da) is often more pronounced due to proximity effects compared to the 3-chloro isomer.[\[1\]](#)
- 3-Chloro Isomer (Target): The chlorine is meta to the amine.[\[1\]](#) The loss of the methoxy group (adjacent to the amine or para to it) dominates over Cl loss.

Recommendation: Use a high-resolution C18 column (e.g., 1.7 μm particle size) with a methanol/water gradient.[\[1\]](#) The 2-chloro isomer typically elutes after the 3-chloro isomer due to intramolecular H-bonding reducing polarity.[\[1\]](#)

Experimental Protocol: Structural Confirmation

Objective: To validate the identity of **3-Chloro-4,5-dimethoxyaniline** in a bulk sample or reaction mixture.

Sample Preparation

- Stock Solution: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).
- Working Solution: Dilute 10 μ L of stock into 990 μ L of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration \sim 10 μ g/mL.[1]

LC-MS Conditions (Recommended)[1]

- System: UHPLC coupled to Q-TOF or Triple Quadrupole.[1]
- Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 μ m).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters

- Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.[1]
- Cone Voltage: 30 V (Optimized for precursor transmission).
- Collision Energy (CID):
 - Low (10 eV): Preserves $[M+H]^+$ for isotope confirmation.[1]
 - Med (20-25 eV): Generates m/z 173 (Base Peak).[1]

- High (40 eV): Generates m/z 145 and lower ring fragments.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Retrieved from [\[Link\]](#)
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- NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Chloro-4-methoxyaniline. NIST Standard Reference Database 1A v17.[1]

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